

Spectroscopic Profile of 3-Methylbenzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylbenzyl bromide

Cat. No.: B049150

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-methylbenzyl bromide**, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and structural visualizations to facilitate its identification and utilization in research and development.

Molecular Structure and Properties

3-Methylbenzyl bromide, also known as α -bromo-m-xylene, is an organic halide with the chemical formula C_8H_9Br . Its structure consists of a benzene ring substituted with a methyl group and a bromomethyl group at positions 3 and 1, respectively.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-methylbenzyl bromide**, providing a quantitative basis for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The 1H and ^{13}C NMR data for **3-methylbenzyl bromide** are presented below.

Table 1: 1H NMR Spectroscopic Data for **3-Methylbenzyl Bromide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.28 - 7.10	m	4H	Ar-H
4.46	s	2H	-CH ₂ Br
2.35	s	3H	-CH ₃

Table 2: ^{13}C NMR Spectroscopic Data for **3-Methylbenzyl Bromide**

Chemical Shift (δ) ppm	Assignment
138.5	Ar-C (quaternary, attached to -CH ₃)
138.2	Ar-C (quaternary, attached to -CH ₂ Br)
129.3	Ar-CH
128.8	Ar-CH
128.6	Ar-CH
126.3	Ar-CH
33.5	-CH ₂ Br
21.3	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **3-methylbenzyl bromide** are detailed below.

Table 3: IR Spectroscopic Data for **3-Methylbenzyl Bromide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3030 - 3000	Medium	Aromatic C-H Stretch
2970 - 2850	Medium	Aliphatic C-H Stretch
1605, 1585, 1485	Medium-Strong	Aromatic C=C Bending
1210	Strong	C-Br Stretch
780, 690	Strong	Aromatic C-H Bending (meta-disubstitution)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for **3-Methylbenzyl Bromide**

m/z	Relative Intensity (%)	Assignment
184/186	~50/~50	[M] ⁺ (Molecular ion with ⁷⁹ Br/ ⁸¹ Br isotopes)
105	100	[M - Br] ⁺ (Tropylium ion)
79/81	~15	[Br] ⁺
77	~20	[C ₆ H ₅] ⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

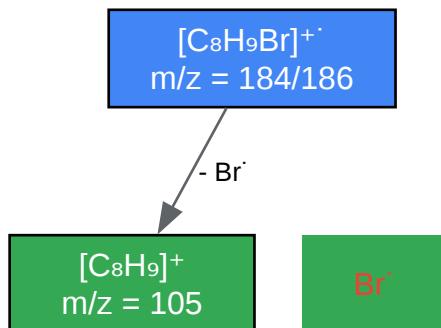
- Sample Preparation: A solution of **3-methylbenzyl bromide** is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g.,

CDCl_3). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration. The solution is then transferred to an NMR tube.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- ^1H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.
- ^{13}C NMR Acquisition: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy

- Sample Preparation: As **3-methylbenzyl bromide** is a liquid at room temperature, a thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr). A drop of the sample is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a thin, uniform layer.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the spectrum is acquired. Typically, the spectrum is scanned over the range of 4000 to 400 cm^{-1} .


Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS). For direct injection, a small amount of the sample is dissolved in a volatile solvent and injected into the instrument.

- Ionization: Electron Impact (EI) is a common ionization method for this type of compound. The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualizations

The following diagrams illustrate the molecular structure and a key fragmentation pathway of **3-methylbenzyl bromide**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Methylbenzyl Bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b049150#spectroscopic-data-of-3-methylbenzyl-bromide-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com